molecular formula C10H14ClNO B2740604 2-(4-Chlorophenyl)-3-methoxypropan-1-amine CAS No. 1564948-84-0

2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Cat. No.: B2740604
CAS No.: 1564948-84-0
M. Wt: 199.68
InChI Key: VBVWPVNCCBHELE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methoxypropan-1-amine is an organic compound with a complex structure that includes a chlorophenyl group and a methoxypropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with methoxypropanamine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde group of 4-chlorobenzaldehyde is first converted to an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde derivatives, while reduction can produce various amine or alcohol derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-3-methoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. For instance, it may bind to receptor sites, altering the normal function of neurotransmitters or other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-methoxypropan-1-amine
  • 2-(4-Fluorophenyl)-3-methoxypropan-1-amine
  • 2-(4-Methylphenyl)-3-methoxypropan-1-amine

Uniqueness

2-(4-Chlorophenyl)-3-methoxypropan-1-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVWPVNCCBHELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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